N6-Methyl-deoxy-adenosine-5'-monophosphate
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Overview
Description
N6-Methyl-deoxy-adenosine-5’-monophosphate is a modified nucleotide that plays a significant role in various biological processes. It is a derivative of adenosine monophosphate where a methyl group is added to the nitrogen at the sixth position of the adenine base. This modification is known to influence gene expression and stability of nucleic acids .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N6-Methyl-deoxy-adenosine-5’-monophosphate typically involves the methylation of deoxyadenosine monophosphate. This can be achieved using methylating agents such as methyl iodide or dimethyl sulfate under controlled conditions. The reaction is usually carried out in an aqueous solution with a suitable base to neutralize the acid formed during the reaction .
Industrial Production Methods
Industrial production of N6-Methyl-deoxy-adenosine-5’-monophosphate involves large-scale methylation processes. These processes are optimized for high yield and purity, often using automated systems to control reaction parameters such as temperature, pH, and concentration of reactants. The product is then purified using techniques like high-performance liquid chromatography (HPLC) to ensure it meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
N6-Methyl-deoxy-adenosine-5’-monophosphate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form N6-methyl-deoxy-adenosine-5’-diphosphate and N6-methyl-deoxy-adenosine-5’-triphosphate.
Reduction: Reduction reactions can convert it back to its deoxyadenosine monophosphate form.
Substitution: It can participate in nucleophilic substitution reactions where the methyl group can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like ammonia for substitution reactions. The reactions are typically carried out under mild conditions to prevent degradation of the nucleotide .
Major Products Formed
The major products formed from these reactions include various phosphorylated derivatives of N6-Methyl-deoxy-adenosine, such as N6-methyl-deoxy-adenosine-5’-diphosphate and N6-methyl-deoxy-adenosine-5’-triphosphate .
Scientific Research Applications
N6-Methyl-deoxy-adenosine-5’-monophosphate has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study methylation effects on nucleotides.
Biology: It plays a role in the regulation of gene expression and is used in studies related to epigenetics.
Medicine: It is investigated for its potential therapeutic applications in treating diseases related to gene expression abnormalities.
Industry: It is used in the production of modified nucleotides for various biotechnological applications
Mechanism of Action
The mechanism of action of N6-Methyl-deoxy-adenosine-5’-monophosphate involves its incorporation into nucleic acids, where it can influence the stability and expression of genes. The methyl group at the sixth position of adenine can affect the binding of transcription factors and other proteins to DNA, thereby regulating gene expression. This modification can also impact the stability of mRNA, influencing its translation efficiency .
Comparison with Similar Compounds
Similar Compounds
N6-Methyladenosine: Similar to N6-Methyl-deoxy-adenosine-5’-monophosphate but lacks the deoxy modification.
5-Methylcytosine: Another methylated nucleotide involved in gene regulation.
7-Methylguanosine: A methylated nucleotide found in the cap structure of eukaryotic mRNA.
Uniqueness
N6-Methyl-deoxy-adenosine-5’-monophosphate is unique due to its specific methylation at the sixth position of adenine and the presence of a deoxy sugar. This combination of modifications makes it a valuable tool for studying the effects of methylation on DNA and RNA stability and function .
Biological Activity
N6-Methyl-deoxy-adenosine-5'-monophosphate (N6-methyl-dAMP) is a modified nucleoside that plays significant roles in various biological processes, particularly in gene regulation and cellular metabolism. This article explores the biological activity of N6-methyl-dAMP, supported by recent research findings, case studies, and data tables.
Overview of this compound
N6-methyl-dAMP is a derivative of adenosine, where a methyl group is added to the nitrogen atom at the sixth position of the adenine base. This modification is part of a broader category of epigenetic modifications that influence gene expression and cellular functions. The compound is known to be involved in several key biological processes, including transcription regulation, DNA repair, and cellular signaling pathways.
Gene Regulation
N6-methyl-dAMP has been shown to affect gene expression significantly. A study indicated that introduction of N6-methyladenine (m6A) in specific genomic contexts resulted in differential expression of numerous genes. Specifically, 99 genes were identified as regulated by m6A within GANTC motifs, leading to alterations in histone modifications and transcription factor binding dynamics .
Table 1: Effects of N6-Methyl-dAMP on Gene Expression
Gene Context | Effect on Gene Expression | Mechanism |
---|---|---|
GANTC Motifs | Upregulation or downregulation | Altered binding of transcription factors (e.g., JUN family) |
General Genes | Reduced H3K27me3 levels | Inhibition of PRC2-dependent deposition |
Cellular Metabolism
The metabolism of N6-methyl-dAMP is crucial for various cellular functions. Research has demonstrated that enzymes involved in the metabolism of this compound can regulate bacterial metabolism and influence stress responses . The study highlighted the role of specific enzymes like Bsu06560 in metabolizing N6-methyladenosine, which can impact gene expression through modulation of metabolic pathways.
Case Studies
- Bacterial Metabolism Regulation :
- Human Cell Proliferation :
The biological activity of N6-methyl-dAMP is primarily mediated through its interaction with various enzymes and proteins involved in gene regulation. The presence of this modified nucleoside can alter DNA structure and accessibility, thereby influencing transcriptional machinery.
Enzymatic Interactions
N6-methyl-dAMP acts as a substrate for specific methyltransferases that add methyl groups to adenine residues within DNA. This modification can lead to structural changes in chromatin and affect the recruitment of transcription factors.
Properties
CAS No. |
53696-69-8 |
---|---|
Molecular Formula |
C11H16N5O6P |
Molecular Weight |
345.25 g/mol |
IUPAC Name |
[(2R,3S,5R)-3-hydroxy-5-[6-(methylamino)purin-9-yl]oxolan-2-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C11H16N5O6P/c1-12-10-9-11(14-4-13-10)16(5-15-9)8-2-6(17)7(22-8)3-21-23(18,19)20/h4-8,17H,2-3H2,1H3,(H,12,13,14)(H2,18,19,20)/t6-,7+,8+/m0/s1 |
InChI Key |
MGKYNCZAQIZDCV-XLPZGREQSA-N |
Isomeric SMILES |
CNC1=C2C(=NC=N1)N(C=N2)[C@H]3C[C@@H]([C@H](O3)COP(=O)(O)O)O |
Canonical SMILES |
CNC1=C2C(=NC=N1)N(C=N2)C3CC(C(O3)COP(=O)(O)O)O |
Origin of Product |
United States |
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